molecular formula C13H13ClO3 B12630273 Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate CAS No. 1242066-48-3

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate

Cat. No.: B12630273
CAS No.: 1242066-48-3
M. Wt: 252.69 g/mol
InChI Key: QPEZCXXMVYMDEH-FLIBITNWSA-N
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Description

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is an organic compound with a complex structure that includes a chloro group, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters with chloro, hydroxy, and phenyl groups, such as:

  • Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
  • Ethyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1242066-48-3

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

methyl (Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate

InChI

InChI=1S/C13H13ClO3/c1-9(13(16)17-2)12(15)8-11(14)10-6-4-3-5-7-10/h3-8,12,15H,1H2,2H3/b11-8-

InChI Key

QPEZCXXMVYMDEH-FLIBITNWSA-N

Isomeric SMILES

COC(=O)C(=C)C(/C=C(/C1=CC=CC=C1)\Cl)O

Canonical SMILES

COC(=O)C(=C)C(C=C(C1=CC=CC=C1)Cl)O

Origin of Product

United States

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